molecular formula C18H19ClN2O3 B4720627 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide

2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide

Cat. No. B4720627
M. Wt: 346.8 g/mol
InChI Key: GKCYCFFQCUWJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide, also known as CDPAC, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CDPAC is a hydrazide derivative that exhibits promising anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. Inhibition of NF-κB by 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has been shown to exhibit a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has been found to exhibit anti-oxidant and neuroprotective effects by reducing oxidative stress and protecting against neuronal damage.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized in large quantities. 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, there are also some limitations to using 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. Additionally, 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

For the study of 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide include exploring its safety and efficacy in clinical trials, developing novel anti-inflammatory and anti-cancer drugs, and investigating its potential for the treatment of neurodegenerative diseases.

Scientific Research Applications

2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide has been shown to exhibit anti-oxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-(4-chlorophenyl)-N'-[2-(2,4-dimethylphenoxy)acetyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-12-3-8-16(13(2)9-12)24-11-18(23)21-20-17(22)10-14-4-6-15(19)7-5-14/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCYCFFQCUWJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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